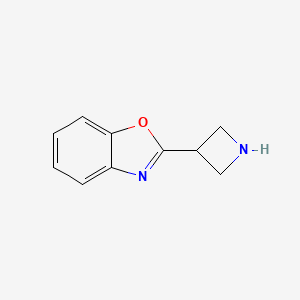

BENZOXAZOLE,2-(3-AZETIDINYL)-

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-1,3-benzoxazole |

InChI |

InChI=1S/C10H10N2O/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2 |

InChI Key |

QJJQJDGFEOULDT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Benzoxazole,2 3 Azetidinyl

Retrosynthetic Analysis and Key Precursors for 2-(3-Azetidinyl)benzoxazole Synthesis

A critical first step in devising a synthetic route is the retrosynthetic analysis, which involves the deconstruction of the target molecule into simpler, commercially available, or easily synthesizable precursors.

Identification of Essential Building Blocks

The retrosynthetic analysis of 2-(3-azetidinyl)benzoxazole identifies two primary building blocks. The benzoxazole (B165842) core suggests a disconnection at the C-O and C=N bonds, leading back to an o-aminophenol. The substituent at the 2-position points towards an azetidine-based precursor. The key building blocks are therefore:

o-Aminophenol : This provides the benzene (B151609) ring and the two heteroatoms (oxygen and nitrogen) required for the oxazole (B20620) part of the benzoxazole system. Various substituted o-aminophenols can be used to introduce further diversity into the final molecule.

Azetidine-3-carboxylic acid or its derivatives : The four-membered azetidine (B1206935) ring is a crucial pharmacophore. To facilitate the reaction with o-aminophenol, the carboxylic acid functionality on the azetidine ring often needs to be activated. Suitable derivatives include azetidine-3-carbonyl chloride, azetidine-3-carbaldehyde, or a protected form of the azetidine nitrogen. The choice of the azetidine precursor is pivotal for the success of the synthesis. rsc.org

Strategic Disconnection Approaches

The primary disconnection strategy for 2-(3-azetidinyl)benzoxazole involves breaking the amide-like bond formed during the cyclization process. This leads to two main retrosynthetic pathways:

Amide Bond Disconnection : This is the most common approach, involving the disconnection of the C2-N bond of the benzoxazole ring. This leads back to an N-(2-hydroxyphenyl)azetidine-3-carboxamide intermediate. This intermediate can be further disconnected to o-aminophenol and an activated form of azetidine-3-carboxylic acid. ias.ac.in

Imine Bond Disconnection : An alternative approach involves the disconnection of the C2=N bond, which suggests a condensation reaction between o-aminophenol and an azetidine-3-carboxaldehyde. Subsequent intramolecular cyclization and oxidation would yield the final product.

These disconnection strategies form the basis for the synthetic methodologies discussed in the following sections.

Conventional Synthetic Approaches for Benzoxazole Derivatives Applicable to 2-(3-Azetidinyl)benzoxazole

Several well-established methods for the synthesis of 2-substituted benzoxazoles can be adapted for the preparation of 2-(3-azetidinyl)benzoxazole. nih.govresearchgate.netrsc.orgmdpi.comchemicalbook.com

Condensation Reactions with o-Aminophenols

The most direct and widely used method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative. nih.govrsc.orgnih.gov In the context of 2-(3-azetidinyl)benzoxazole, this would involve the reaction of o-aminophenol with azetidine-3-carboxylic acid under dehydrating conditions, often promoted by strong acids like polyphosphoric acid (PPA) or Eaton's reagent. researchgate.net

Alternatively, an activated derivative of azetidine-3-carboxylic acid, such as the corresponding acid chloride or ester, can be used to achieve the condensation under milder conditions. The reaction proceeds through the initial formation of an N-(2-hydroxyphenyl)azetidine-3-carboxamide, which then undergoes acid- or base-catalyzed intramolecular cyclization to afford the benzoxazole ring. mdpi.com

Table 1: Illustrative Conditions for Condensation Reactions

| Azetidine Precursor | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Azetidine-3-carboxylic acid | Polyphosphoric Acid (PPA) | None | 150-200 | 60-80 |

| Azetidine-3-carbonyl chloride | Triethylamine (Et3N) | Dichloromethane (DCM) | 0 to rt | 75-90 |

| Methyl azetidine-3-carboxylate | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux | 65-85 |

Note: The data in this table is illustrative and based on analogous reactions for the synthesis of other 2-substituted benzoxazoles.

Cyclocondensation Strategies

Cyclocondensation reactions offer another versatile route to 2-(3-azetidinyl)benzoxazole. nih.govrsc.org A common strategy involves the reaction of o-aminophenol with azetidine-3-carbaldehyde. This reaction initially forms a Schiff base (imine) intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. mdpi.com Various oxidizing agents can be employed for this purpose, including manganese dioxide (MnO2), lead tetraacetate (Pb(OAc)4), or even air in the presence of a suitable catalyst. researchgate.net

Another cyclocondensation approach utilizes the reaction of o-aminophenol with azetidine-3-carbonitrile. This reaction is typically catalyzed by a Lewis acid and proceeds via an intermediate amidine, which then cyclizes to the benzoxazole.

Table 2: Reagents for Cyclocondensation Reactions

| Azetidine Precursor | Reagent/Catalyst | Oxidant | Solvent | Key Intermediate |

| Azetidine-3-carbaldehyde | p-Toluenesulfonic acid (p-TsOH) | Air/MnO2 | Toluene | Schiff Base |

| Azetidine-3-carbonitrile | Zinc Chloride (ZnCl2) | - | Xylene | Amidine |

Note: The data in this table is illustrative and based on analogous reactions for the synthesis of other 2-substituted benzoxazoles.

Multi-Step Synthesis Pathways

A typical multi-step pathway would involve:

Amide Coupling : The N-protected azetidine-3-carboxylic acid is coupled with o-aminophenol using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) to form the corresponding amide.

Cyclization : The resulting amide is then subjected to cyclodehydration conditions (e.g., using Burgess reagent or Appel-type conditions) to construct the benzoxazole ring.

Deprotection : The final step involves the removal of the protecting group from the azetidine nitrogen (e.g., trifluoroacetic acid for a Boc group) to yield the target compound, 2-(3-azetidinyl)benzoxazole.

Advanced and Sustainable Synthetic Methodologies for Enhanced Efficiency

The synthesis of benzoxazole derivatives has been an area of intense research, driven by their significant applications in medicinal chemistry and material science. researchgate.net Traditional methods for synthesizing the benzoxazole core, often requiring harsh conditions and long reaction times, are progressively being replaced by advanced and sustainable methodologies. researchgate.netnih.gov These modern techniques, including microwave-assisted organic synthesis (MAOS), ultrasound-assisted synthesis, mechanochemistry, and green chemistry approaches, offer significant advantages in terms of efficiency, reaction rates, and environmental impact. ijrpas.comsioc-journal.cn

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering a green and efficient alternative to conventional heating methods. ijrpas.comchemicaljournals.com Unlike conventional heating, which relies on conduction, microwave irradiation generates heat internally through the direct interaction of microwaves with polar molecules in the reaction mixture. mdpi.com This process, involving dipolar polarization and ionic conduction, leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts. ijrpas.comchemicaljournals.commdpi.com

The application of MAOS is particularly beneficial for the synthesis of heterocyclic compounds like benzoxazoles. researchgate.net A common route to 2-substituted benzoxazoles is the condensation reaction between 2-aminophenols and various precursors such as aldehydes or carboxylic acids. researchgate.net Under microwave irradiation, these reactions can often be performed under solvent-free conditions, further enhancing their green credentials. scielo.org.mx For instance, the synthesis of 2-aryl benzoxazoles has been efficiently achieved by the coupling of o-aminophenol with aromatic aldehydes under microwave irradiation, sometimes in the presence of an oxidizing agent like MnO2 nanoparticles. researchgate.net The use of ionic liquids as catalysts in conjunction with microwave heating has also been shown to be a synergetic approach, leading to excellent yields and short reaction times. scielo.org.mx

The primary advantages of MAOS in the context of benzoxazole synthesis include:

Reduced Reaction Time: Reactions are often completed in minutes compared to hours for conventional methods. chemicaljournals.commdpi.com

Higher Yields: The rapid and controlled heating often leads to cleaner reactions with higher yields of the desired product. mdpi.com

Energy Efficiency: MAOS is generally more energy-efficient than conventional heating. chemicaljournals.com

Green Chemistry Alignment: The potential for solvent-free reactions and reduced waste aligns well with the principles of green chemistry. ijrpas.comscielo.org.mx

The table below summarizes representative examples of MAOS applied to the synthesis of benzoxazole derivatives, showcasing the typical conditions and outcomes.

| Reactants | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| o-aminophenol, Aromatic Aldehydes | MnO2 nanoparticles, Microwave (MW) | Not Specified | Good to Excellent | researchgate.net |

| o-aminophenols, Aldehydes | PIFA, MW | Not Specified | Good to Excellent | researchgate.net |

| 2-aminophenol (B121084), Benzaldehyde | [Bmim]PF6, MW, 80°C, 120W | Short | Good | researchgate.net |

| 2-aminophenol, 4-hydroxybenzaldehyde | ZnO NP/EtOHabs, MW, 600W, 30°C | 5 min | High | mdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has been recognized as a sustainable and efficient method for driving chemical reactions. mdpi.com The underlying principle of this technique is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. ias.ac.in This collapse generates localized hot spots with extremely high temperatures and pressures for a microsecond, which can significantly enhance reaction rates and yields. ias.ac.in This method is considered a green chemistry approach due to its high energy efficiency, shorter reaction times, and often milder reaction conditions compared to conventional methods. ias.ac.in

In the synthesis of benzoxazole derivatives, ultrasound irradiation has been successfully employed to facilitate the cyclization reaction. For example, a green and convenient synthesis of benzoxazoles has been developed using the reaction of o-aminocardanol with aromatic aldehydes under ultrasonic irradiation, catalyzed by a heterogeneous resin like Indion 190. ias.ac.in This method tolerates a variety of functional groups and provides the desired products in good to excellent yields. ias.ac.in

Another eco-friendly approach involves the use of a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst under solvent-free ultrasound conditions. nih.gov The condensation of 2-aminophenols with aromatic aldehydes proceeds efficiently at mild temperatures, with water as the only byproduct. nih.gov The key advantages of this ultrasound-assisted method include a significant reduction in reaction time (often to around 30 minutes) and the ability to recycle the magnetic catalyst, which aligns with sustainable chemistry principles. nih.gov

The table below presents examples of ultrasound-assisted synthesis of benzoxazoles.

| Reactants | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| o-aminocardanol, Aromatic Aldehydes | Indion 190 resin, Ethanol, Ultrasound | Not Specified | Good to Excellent | ias.ac.in |

| 2-aminophenol, Benzaldehyde | LAIL@MNP, Solvent-free, Ultrasound | 30 min | Up to 90% | nih.gov |

| 4-hydroxy-3-methoxybenzaldehyde, Haloalkylating reagents | K2CO3, CH3CN, Ultrasound, 50°C | 2 h | 64% | mdpi.com |

| Schiff bases | NaCN/DMF/O2, Ultrasound, 50°C | 2 h | High | mdpi.com |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which uses mechanical energy from grinding, milling, or shearing to induce chemical reactions, represents a significant advancement in green chemistry. researchgate.net These reactions are typically performed in the absence of bulk solvents (or with minimal amounts in liquid-assisted grinding, LAG), which drastically reduces waste and environmental impact. researchgate.netbeilstein-journals.org The direct input of mechanical energy can lead to the formation of unique reactive intermediates and crystalline phases, often resulting in faster reactions and different product outcomes compared to solution-based methods. researchgate.net

The application of mechanochemistry to the synthesis of heterocyclic compounds, including benzoxazoles, is a growing field. researchgate.net For instance, the synthesis of 1,2-disubstituted benzimidazoles, a related class of heterocycles, has been achieved by milling o-phenylenediamine (B120857) with aldehydes in the presence of a catalyst. beilstein-journals.org Similarly, Schiff base ligands, which can be precursors to heterocyclic systems, have been synthesized via mechanochemical reactions between aldehydes and anilines. azjournalbar.com

A study on the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives demonstrated the effectiveness of mechanochemistry. mdpi.com The cyclocondensation of Schiff bases was carried out using a high-speed vibration mill, achieving high yields in just 5 minutes of reaction time. mdpi.com This highlights the primary advantages of mechanochemical synthesis: it is extremely fast, solvent-free, and highly efficient, making it an attractive sustainable alternative to traditional synthetic protocols. mdpi.comresearchgate.net

The following table provides an overview of mechanochemical methods applied to benzoxazole synthesis.

| Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Schiff bases, NaCN | Mechanochemical, 14 Hz | 2 h | High | mdpi.com |

| 2-aminophenol, Aldehyde | Mechanochemical, 14 Hz | 5 min | High | mdpi.com |

| 1,3-dicarbonyl compounds, Chalcones | K2CO3, High-speed vibration mill (HSVM) | 10-60 min | 76-99% | beilstein-journals.org |

Green Chemistry Approaches (e.g., Deep Eutectic Solvents)

Green chemistry principles are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. sioc-journal.cn A key focus is the replacement of volatile and toxic organic solvents with greener alternatives. rsc.org Deep Eutectic Solvents (DESs) have emerged as a promising class of such alternatives. sioc-journal.cn DESs are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA), which, at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. sioc-journal.cnmdpi.com They are often biodegradable, non-toxic, inexpensive, and simple to prepare, making them highly attractive for sustainable chemical processes. sioc-journal.cn

DESs can function as both the solvent and the catalyst in organic reactions. rsc.org Their application has been successfully demonstrated in the synthesis of various heterocyclic compounds. For example, a choline (B1196258) chloride-based DES was used as an efficient catalyst for the one-pot synthesis of 2-substituted benzothiazole (B30560) derivatives under solvent-free conditions. rsc.org

In the context of benzoxazole synthesis, DESs have been employed to facilitate the condensation and cyclization steps. A study showcased the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives where the reaction was performed in a DES at 40°C, yielding the product in high yield within 5 minutes. mdpi.com In some cases, a reactant itself can be part of the DES. For instance, in the synthesis of benzimidazoles, o-phenylenediamine (a reactant) was used as the hydrogen bond donor to form a DES with choline chloride, acting as both the solvent and a reagent. mdpi.com This approach simplifies the reaction setup and workup procedures, further enhancing the sustainability of the process. mdpi.com

The table below details the use of Deep Eutectic Solvents in benzoxazole synthesis.

| Reactants | DES System/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Schiff bases, NaCN | DES, 40°C | 3 h | High | mdpi.com |

| 2-aminophenol, Aldehyde | DES, 40°C | 5 min | High | mdpi.com |

| 2-aminothiophenol, Aldehyde, Oxidant | [CholineCl][Imidazole]2, Solvent-free | Not Specified | Up to 78% | rsc.org |

| o-phenylenediamine, Aldehyde | ChCl:o-PDA (1:1), 80°C | 8-10 min | Good | mdpi.com |

Catalytic Synthesis Applications

Catalysis is a cornerstone of efficient and selective chemical synthesis, enabling reactions to proceed under milder conditions with greater control over the outcome. nih.gov For the synthesis of the benzoxazole scaffold, a wide array of catalytic systems has been explored, ranging from nanocatalysts and metal-organic frameworks to ionic liquids and metal catalysts. nih.gov These catalysts can lower the activation energy barrier for the key bond-forming steps, such as the condensation of 2-aminophenol with a coupling partner and the subsequent intramolecular cyclization. nih.gov

Recent advances have focused on developing reusable and environmentally benign catalysts. For example, nano-ZnO has been used to catalyze the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol, offering operational simplicity and an easy workup. nih.gov Similarly, a palladium-supported nanocatalyst has been employed for the one-pot synthesis of 2-phenyl benzoxazole, which can be reused for multiple cycles without significant loss of activity. nih.gov Acid catalysts, such as fluorophosphoric acid, have also been shown to be highly effective for the condensation of 2-aminophenol with aldehydes at room temperature. nih.gov

Transition-metal catalysis plays a pivotal role in modern organic synthesis, facilitating a broad spectrum of transformations. nih.gov In benzoxazole synthesis, metal catalysts are widely used to promote the crucial cyclization step. researchgate.net Various organometallic-catalyzed reactions have been developed, including oxidative coupling, cross-coupling of amides, and dehydrogenative coupling. mdpi.com

Iron(III) and copper(I) catalysts have been used in a one-pot regioselective method to prepare 2-arylbenzoxazoles from N-arylbenzamides. researchgate.net This process involves an iron-catalyzed bromination followed by a copper-catalyzed O-cyclization. researchgate.net Other metal oxides, such as TiO2–ZrO2, have been reported as efficient catalysts for the reaction between 2-aminophenol and aromatic aldehydes, providing high yields in very short reaction times (15–25 minutes). nih.gov The use of magnetic nanoparticles functionalized with a Lewis acidic ionic liquid containing zinc (LAIL@MNP) is another innovative approach, combining the advantages of metal catalysis with the ease of separation offered by magnetic materials. nih.gov This catalyst has proven effective in the solvent-free, ultrasound-assisted synthesis of benzoxazoles. nih.gov

The table below summarizes various metal-catalyzed reactions for the synthesis of benzoxazoles.

| Reactants | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| N-arylbenzamides | Fe(III) then Cu(I) | Not Specified | Not Specified | researchgate.net |

| 2-aminophenol, Aromatic Aldehydes | TiO2-ZrO2, Acetonitrile, 60°C | 15-25 min | 83-93% | nih.gov |

| 2-aminophenol, Benzaldehyde | LAIL@MNP (contains ZnCl2), Ultrasound | 30 min | Up to 90% | nih.gov |

| 2-aminophenol, Aldehydes | Palladium-supported nanocatalyst, O2, K2CO3, DMF, 80°C | 18 h | 83-95% | nih.gov |

Ionic Liquid Catalysis

There is no specific literature detailing the use of ionic liquids as catalysts for the synthesis of BENZOXAZOLE, 2-(3-AZETIDINYL)-. While ionic liquids have been employed as green and efficient catalysts for the synthesis of other benzoxazole derivatives, often promoting the condensation between 2-aminophenols and various electrophiles, their application to substrates leading to the formation of BENZOXAZOLE, 2-(3-AZETIDINYL)- has not been reported. bepls.comnih.govnih.govmdpi.comresearchgate.net

Organocatalysis

Specific organocatalytic methods for the synthesis of BENZOXAZOLE, 2-(3-AZETIDINYL)- are not described in the current scientific literature. Organocatalysis represents a powerful tool in modern organic synthesis, and various organocatalysts have been successfully utilized for the formation of the benzoxazole core through different activation modes. nih.gov However, reports on the application of these catalysts for the specific construction of a benzoxazole ring bearing a 3-azetidinyl group are absent.

Reaction Mechanisms and Pathway Elucidation

Detailed mechanistic studies focused on the formation of BENZOXAZOLE, 2-(3-AZETIDINYL)- are not available. Understanding the reaction pathways is crucial for optimizing synthetic routes and controlling product formation. For the broader class of benzoxazoles, several mechanistic aspects have been investigated.

Detailed Investigation of Intramolecular Cyclization Mechanisms

No detailed investigations into the intramolecular cyclization mechanisms specifically for the synthesis of BENZOXAZOLE, 2-(3-AZETIDINYL)- have been published. The formation of the benzoxazole ring typically proceeds via an intramolecular cyclization of an intermediate formed from 2-aminophenol and a suitable reaction partner. organic-chemistry.org The nature of the azetidine ring could influence the electronics and sterics of this cyclization step, but without experimental or computational studies, any proposed mechanism would be purely speculative.

Analysis of Rearrangement Reactions during Synthesis

There are no documented analyses of rearrangement reactions occurring during the synthesis of BENZOXAZOLE, 2-(3-AZETIDINYL)-. In some heterocyclic syntheses, unexpected rearrangements can occur, leading to different structural isomers. sioc-journal.cn For instance, rearrangements involving azetidinium salts have been reported under certain catalytic conditions, but these have not been linked to the synthesis of the target benzoxazole. researchgate.net

Oxidative Cyclization Pathways

Specific oxidative cyclization pathways for the formation of BENZOXAZOLE, 2-(3-AZETIDINYL)- have not been reported. Oxidative cyclization is a common strategy for benzoxazole synthesis, often starting from a Schiff base intermediate which is then oxidized to form the aromatic heterocycle. rsc.org Various oxidants and catalytic systems, including metal-based and metal-free options, have been developed for this transformation. However, their specific application for the synthesis of the 2-(3-azetidinyl) substituted benzoxazole is not found in the literature.

Structure Activity Relationship Sar Studies and Molecular Design of Benzoxazole,2 3 Azetidinyl Analogs

Theoretical Frameworks for Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the BENZOXAZOLE (B165842),2-(3-AZETIDINYL)- scaffold, SAR analysis focuses on how modifications to the benzoxazole and azetidine (B1206935) rings, as well as the positioning of various substituents, alter the compound's interaction with biological targets. These studies have shown that the fused heterocyclic nucleus is critical for antimicrobial activity. esisresearch.org

Modifications to both the benzoxazole and azetidine rings are critical in modulating the biological activity of this class of compounds. The benzoxazole moiety, being a structural isostere of natural nucleotides, can readily interact with various biopolymers, and its activity is highly dependent on the nature and position of its substituents. ijrar.orgd-nb.info

On the Benzoxazole Ring: Research on various benzoxazole derivatives has consistently shown that substituents at the 2- and 5-positions are of particular importance for biological activity. mdpi.comnih.gov

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO2), on the benzoxazole ring often enhances biological effects. researchgate.netesisresearch.org For instance, studies on related benzoxazole-azetidinone derivatives demonstrated that compounds with chloro and nitro groups exhibited good anti-inflammatory and anticancer activity. ijrar.org Specifically, electron-withdrawing groups at position 5 of the benzazole nucleus have been shown to increase potency against certain fungal strains. esisresearch.org

On the Azetidine Ring: The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore in drug design. nih.gov In the context of the BENZOXAZOLE,2-(3-AZETIDINYL)- scaffold, the azetidine ring can influence the molecule's conformational flexibility, solubility, and ability to form hydrogen bonds.

Substituents on the Azetidine Nitrogen: The nitrogen atom of the azetidine ring offers a key point for modification. Its substitution can alter the molecule's polarity and basicity, which are critical for pharmacokinetic and pharmacodynamic properties.

Substituents on the Azetidine Carbon Atoms: Modifications on the carbon atoms of the azetidine ring can introduce steric bulk or additional functional groups that can interact with target binding sites. For example, in a series of novel benzoxazole-azetidinone analogs, the addition of bulky groups to a phenyl ring attached to the azetidinone contributed to an increase in anti-inflammatory and anticancer activity. ijrar.org

A summary of substituent effects on related scaffolds is presented in the table below.

| Scaffold Moiety | Substituent Type | General Effect on Activity | Reference |

| Benzoxazole (Position 5) | Electron-withdrawing (e.g., -Cl, -NO2) | Increased antifungal and anticancer activity | esisresearch.orgijrar.org |

| Azetidinone (attached phenyl ring) | Bulky groups | Increased anti-inflammatory and anticancer activity | ijrar.org |

| Benzoxazole (Position 2) | Phenyl, Benzyl, Phenylethyl groups | Broad spectrum antimicrobial activity | nih.gov |

| Benzoxazole (Position 2) | Isoindoline group | Potent inhibition of hFAAH enzyme | researchgate.net |

The specific position of substituents on both the benzoxazole and azetidine rings has a profound impact on the biological response. The spatial arrangement of functional groups determines the molecule's ability to fit into a target's binding pocket and form key interactions.

For the benzoxazole core, SAR studies consistently emphasize the significance of substitution at the 2- and 5-positions. mdpi.com

Position 2: This position directly connects the benzoxazole nucleus to the azetidine ring. Variations at this linkage are less common, but in broader benzoxazole SAR, the substituent at the 2-position is a primary determinant of the class of activity. For example, different aryl or alkyl groups at this position can lead to compounds with activities ranging from antimicrobial to enzyme inhibition. nih.govresearchgate.net

Position 5: This is a key position for introducing diversity. As noted, placing electron-withdrawing groups at this position often leads to enhanced potency. esisresearch.org The electronic effects of substituents at position 5 can influence the entire heterocyclic system.

On the azetidine ring, the relative stereochemistry of substituents is also a critical factor. The rigid nature of the four-membered ring means that substituents occupy well-defined spatial positions, which can be crucial for precise interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable for predicting the activity of novel analogs and guiding the design of more potent molecules.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into how steric, electrostatic, and hydrophobic fields of a molecule correlate with its biological activity. nih.gov

For a series of novel benzoxazole derivatives bearing an azetidinone ring, 3D-QSAR studies were conducted to elucidate the structural requirements for anticancer and anti-inflammatory activities. ijrar.org The resulting models, visualized through contour maps, highlight specific regions around the molecule where modifications are likely to enhance or diminish activity.

Steric Fields: CoMFA and CoMSIA models often generate contour maps showing regions where bulky substituents are favored (typically shown as green contours) or disfavored (yellow contours). For benzoxazole-azetidinone derivatives, studies revealed that the addition of bulky groups at the phenyl ring attached to the azetidinone would likely increase biological activity. ijrar.org

Electrostatic Fields: These maps indicate regions where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. This information is crucial for placing substituents with appropriate electronic properties, such as electron-withdrawing or donating groups.

The primary goal of QSAR is to develop statistically robust models that can accurately predict the biological potency of newly designed compounds. A successful QSAR model is characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating a strong correlation between the descriptors and the activity, as well as good predictive power.

In the study of benzoxazole-azetidinone derivatives, 3D-QSAR models were developed that showed good statistical significance. ijrar.org These models were then used to predict the activity of a test set of compounds, validating their predictive capability. Such models serve as a powerful tool in the drug design cycle, allowing for the virtual screening of potential candidates and prioritizing the synthesis of compounds with the highest predicted potency. For other classes of azetidinone derivatives, QSAR models have indicated that topological parameters and molecular connectivity indices are key governors of antimicrobial activity. nih.gov

The table below summarizes statistical parameters from a representative 3D-QSAR study on related benzoxazole derivatives.

| 3D-QSAR Method | Cross-validated R² (q² or Rcv²) | Predictive R² (Rpred²) | Application | Reference |

| CoMFA | 0.509 - 0.574 | 0.5057 - 0.5597 | Anticancer Activity (Various Cell Lines) | nih.gov |

| CoMSIA | 0.531 - 0.711 | 0.5804 - 0.6577 | Anticancer Activity (Various Cell Lines) | nih.gov |

Rational Molecular Design Principles for BENZOXAZOLE,2-(3-AZETIDINYL)- Scaffold

Rational molecular design integrates the principles of SAR and QSAR to create novel molecules with improved therapeutic properties. For the BENZOXAZOLE,2-(3-AZETIDINYL)- scaffold, design strategies focus on optimizing interactions with the intended biological target while maintaining favorable physicochemical properties.

Scaffold Hopping and Bioisosteric Replacement: The benzoxazole ring itself is a bioisostere of natural purines, which partly explains its broad biological activity. ijrar.org Further design can involve replacing parts of the scaffold with other groups that have similar steric and electronic properties (bioisosteres) to improve activity or pharmacokinetic profiles.

Structure-Based Design: When the 3D structure of the biological target is known, structure-based design techniques like molecular docking can be employed. Docking studies predict how a ligand binds within the active site of a receptor, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This allows for the precise design of modifications to enhance binding affinity.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The benzoxazole and azetidine moieties can be considered as core fragments upon which to build more complex and active molecules.

By combining insights from SAR contour maps, predictive QSAR models, and molecular docking studies, chemists can rationally design new BENZOXAZOLE,2-(3-AZETIDINYL)- analogs. For example, if a 3D-QSAR model indicates that a bulky, electron-withdrawing group is favored at a specific position on the benzoxazole ring, candidates incorporating substituents like a trifluoromethylphenyl group could be prioritized for synthesis and biological evaluation. ijrar.orgd-nb.info

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in drug design to identify novel core structures and functional groups that can improve a compound's potency, selectivity, and pharmacokinetic profile. rsc.orgresearchgate.net

Scaffold Hopping: This strategy involves replacing the central benzoxazole core with a different, structurally distinct scaffold while aiming to retain or improve biological activity by preserving the spatial arrangement of key binding features. For instance, a scaffold hopping approach was successfully used to discover a benzoxazole (BZX) scaffold as a potent inhibitor of the Pks13 enzyme in Mycobacterium tuberculosis, starting from a benzofuran (B130515) derivative. nih.gov This demonstrates the potential for identifying entirely new, patentable chemical series. In the context of 2-(3-AZETIDINYL)-BENZOXAZOLE, the benzoxazole ring could be replaced by other bicyclic heteroaromatics like benzimidazole, indazole, or imidazopyridine to explore new chemical space and address potential metabolic liabilities. chimia.chnih.gov

Bioisosteric Replacement: This technique focuses on substituting specific functional groups with others that have similar physical or chemical properties, a tactic used to fine-tune a molecule's characteristics. ctppc.orgnih.govdrughunter.com For the 2-(3-AZETIDINYL)-BENZOXAZOLE scaffold, both the benzoxazole ring and the azetidinyl moiety are candidates for bioisosteric replacement. The benzoxazole core itself can be considered a bioisostere of a benzothiazole (B30560), a modification that has led to promising anticancer agents. nih.gov The azetidinyl ring, a four-membered saturated heterocycle, could be replaced by other small cyclic amines to alter basicity, polarity, and interaction with the target.

Below is a table illustrating potential bioisosteric replacements for the key components of the title compound.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Benzoxazole | Benzimidazole, Benzothiazole, Indazole, 4-Azabenzoxazole | Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. rsc.orgnih.govnih.gov |

| Azetidinyl Ring | Pyrrolidine, Piperidine, Cyclobutyl, Oxetane | Alter pKa, lipophilicity, and vector orientation for improved target engagement and ADME properties. |

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of the biological target is unknown, ligand-based methods like pharmacophore modeling are invaluable. dovepress.comunina.it A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to bind to its target.

For benzoxazole derivatives, pharmacophore models have been successfully generated to explain their cytotoxic activities. nih.govesisresearch.org These models typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (Hp) regions. esisresearch.org For BENZOXAZOLE, 2-(3-AZETIDINYL)-, a hypothetical pharmacophore model would likely consist of:

Aromatic/Hydrophobic feature: The benzoxazole ring system.

Hydrogen Bond Acceptor: The nitrogen and/or oxygen atoms of the benzoxazole ring.

Hydrogen Bond Donor/Acceptor: The nitrogen atom within the azetidinyl ring.

A study on benzoxazole derivatives identified a pharmacophore model for cytotoxicity containing two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature. esisresearch.org Similarly, the design of benzoxazole-based VEGFR-2 inhibitors was guided by pharmacophoric features, including a region for ATP binding and moieties for interacting with key amino acid residues like Glu885 and Asp1046. mdpi.com This ligand-based approach allows for the virtual screening of large compound libraries to identify new molecules that fit the model and are likely to be active. tandfonline.com

| Pharmacophore Feature | Potential Corresponding Structural Element |

| Aromatic / Hydrophobic | Benzene (B151609) ring of the benzoxazole |

| Hydrogen Bond Acceptor (HBA) | Oxazole (B20620) oxygen and/or nitrogen |

| Hydrogen Bond Donor (HBD) | N-H group of the azetidinyl ring |

| Positive Ionizable / Cationic | Protonated azetidinyl nitrogen |

De Novo Design Approaches

De novo design methods aim to construct novel molecules from scratch, either by assembling atoms or by linking small molecular fragments, based on the properties of a target's binding site or a pharmacophore model. nih.gov These computational techniques offer a powerful way to explore uncharted chemical space beyond what is available in existing compound libraries. digitellinc.comresearchgate.net

Starting with the BENZOXAZOLE, 2-(3-AZETIDINYL)- scaffold as a seed or fragment, de novo design algorithms can build upon this core, adding substituents and functional groups to optimize interactions within a defined binding pocket. nih.gov This can be done through atom-based methods, where the molecule is grown one atom at a time, or fragment-based approaches, which connect larger, pre-defined chemical pieces. nih.gov The generated molecules are then scored based on criteria such as predicted binding affinity, drug-likeness, and synthetic accessibility. This approach has been enhanced by the advent of machine learning and deep learning models that can generate novel, optimized structures. nih.gov

Lead Optimization Strategies for BENZOXAZOLE, 2-(3-AZETIDINYL)- Derivatives

Once a promising lead compound like BENZOXAZOLE, 2-(3-AZETIDINYL)- is identified, lead optimization is the iterative process of modifying its chemical structure to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comyoutube.com

Structure-Based Drug Design (SBDD) Techniques

When the 3D structure of the target protein is available, SBDD becomes a powerful tool for lead optimization. nih.gov Molecular docking, a key SBDD technique, predicts how a ligand binds to a receptor's active site. researchgate.net This allows medicinal chemists to visualize crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

For benzoxazole derivatives, docking studies have been instrumental in understanding their binding modes with targets like VEGFR-2 and COX-2. mdpi.combenthamdirect.comtandfonline.com For instance, docking of potent benzoxazole inhibitors into the VEGFR-2 catalytic site revealed key hydrogen bond interactions with hinge region residues (e.g., Cys919) and the DFG motif (e.g., Glu885, Asp1046). mdpi.com By analyzing the docked pose of a BENZOXAZOLE, 2-(3-AZETIDINYL)- analog, researchers can rationally design modifications to enhance these interactions, for example, by adding a functional group to the benzoxazole ring or the azetidine to form a new hydrogen bond or fill a hydrophobic pocket. researchgate.net

| SBDD Finding (Example from Benzoxazole Literature) | Design Strategy for 2-(3-AZETIDINYL)-BENZOXAZOLE Analogs |

| H-bond with Cys919 in VEGFR-2 hinge region. mdpi.com | Position H-bond donors/acceptors on the benzoxazole core to interact with the target's hinge region. |

| Hydrophobic interactions in allosteric pocket. mdpi.com | Add lipophilic substituents to the benzoxazole ring to occupy hydrophobic pockets. |

| H-bonds with Glu885/Asp1046 in DFG motif. mdpi.com | Modify the 2-(3-azetidinyl) moiety to optimize interactions with the DFG domain of a kinase target. |

Fragment-Based Drug Design (FBDD) Principles

FBDD is an alternative approach to high-throughput screening that starts with identifying very small molecules, or "fragments," that bind weakly to the target. frontiersin.orgfrontiersin.orgyoutube.com These fragments, which typically adhere to a "rule-of-three" (e.g., molecular weight < 300 Da), serve as efficient starting points for building more potent, drug-like molecules. frontiersin.org

In this context, the BENZOXAZOLE, 2-(3-AZETIDINYL)- structure could be deconstructed into its constituent fragments: the benzoxazole core and the 3-aminoazetidine moiety. Each could be tested for binding to a target. Alternatively, the entire molecule could be considered a fragment hit that is subsequently "grown" by adding functional groups to explore and bind to adjacent pockets on the protein surface. This piece-by-piece approach allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties. frontiersin.org

Application of Generative Artificial Intelligence in Lead Optimization

Generative models can be applied to the lead optimization of BENZOXAZOLE, 2-(3-AZETIDINYL)- derivatives in several ways: nih.gov

Structure-Directed Optimization: AI can perform specific chemical modifications, such as fragment replacement, linker design, scaffold hopping, and side-chain decoration, to generate analogs with improved properties. nih.gov

Goal-Directed Optimization: Models can be trained to generate molecules that simultaneously satisfy multiple objectives, such as high potency, low toxicity, and good metabolic stability—a process known as multi-parameter optimization (MPO). preprints.org

De Novo Generation: Generative Flow Networks (GFlowNets) and other models can generate diverse molecular structures while optimizing for desired properties, accelerating the discovery of novel and improved candidates. aaai.org

The integration of AI tools can significantly accelerate the design-make-test-analyze cycle, reducing the time and cost associated with bringing a new drug to market. frontiersin.org

| Generative AI Method | Application in Lead Optimization of Analogs |

| Recurrent Neural Networks (RNNs) / Transformers | Generate novel molecules as SMILES strings with optimized properties. |

| Generative Adversarial Networks (GANs) | Create realistic molecules that mimic the distribution of known active compounds. |

| Variational Autoencoders (VAEs) | Explore the latent chemical space around the lead compound to find novel, improved structures. |

| Generative Flow Networks (GFlowNets) | Generate diverse candidates optimized for a multi-objective reward function (e.g., potency and permeability). aaai.org |

Computational Chemistry and Theoretical Characterization of Benzoxazole,2 3 Azetidinyl

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. For a molecule like BENZOXAZOLE (B165842), 2-(3-AZETIDINYL)-, MD simulations would provide critical insights into its behavior over time at an atomistic level.

Ground-State and Excited-State Dynamics

In the absence of specific studies on BENZOXAZOLE, 2-(3-AZETIDINYL)-, a general approach to understanding its dynamics would involve simulations of both its ground and excited electronic states. Ground-state simulations would reveal the molecule's behavior under normal conditions, while excited-state dynamics would be crucial for understanding its photophysical and photochemical properties, which are often relevant for applications in materials science and pharmacology. These simulations would track the trajectory of each atom over time, providing a dynamic picture of the molecule's stability and reactivity.

Conformational Landscape and Molecular Motion

The flexibility of the azetidinyl ring and its connection to the rigid benzoxazole core suggest that BENZOXAZOLE, 2-(3-AZETIDINYL)- can adopt multiple conformations. MD simulations would be instrumental in exploring this conformational landscape by simulating the molecule's motion over a sufficient timescale to observe transitions between different stable and metastable conformations. Analysis of these simulations would identify the most populated conformational states and the energy barriers between them, which is essential for understanding its interactions with biological targets or other molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For BENZOXAZOLE, 2-(3-AZETIDINYL)-, DFT calculations would provide fundamental information about its geometry, stability, and electronic properties.

Geometry Optimization and Equilibrium Structures

A primary application of DFT is the optimization of molecular geometry to find the lowest energy (most stable) structure. For BENZOXAZOLE, 2-(3-AZETIDINYL)-, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles for its various possible conformers. The resulting equilibrium structures are foundational for all further computational analysis.

Table 1: Hypothetical Optimized Geometrical Parameters for BENZOXAZOLE, 2-(3-AZETIDINYL)- This table is for illustrative purposes only, as specific data is not available.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-O (benzoxazole) | 1.37 Å |

| Bond Length | C=N (benzoxazole) | 1.31 Å |

| Bond Length | C-C (azetidine) | 1.54 Å |

| Bond Angle | O-C-N (benzoxazole) | 115° |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are key to its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

Table 2: Hypothetical Electronic Properties of BENZOXAZOLE, 2-(3-AZETIDINYL)- This table is for illustrative purposes only, as specific data is not available.

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

The reactivity of a chemical compound can be quantitatively described through a series of descriptors derived from conceptual Density Functional Theory (DFT). These descriptors, including chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), provide insight into the stability and reactivity of a molecule.

Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (IP) and the electron affinity (EA).

Electronegativity (χ) represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the ionization potential and electron affinity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the electrophilic nature of a compound.

For BENZOXAZOLE, 2-(3-AZETIDINYL)-, DFT calculations would be necessary to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energies are then used to approximate the ionization potential and electron affinity, respectively, allowing for the calculation of the reactivity descriptors.

Table 1: Hypothetical Reactivity Descriptors for BENZOXAZOLE, 2-(3-AZETIDINYL)- (Note: The following values are illustrative and require specific computational studies for validation.)

| Descriptor | Symbol | Formula | Hypothetical Value |

| Chemical Hardness | η | (IP - EA) / 2 | Data not available |

| Electronegativity | χ | (IP + EA) / 2 | Data not available |

| Electrophilicity Index | ω | μ² / 2η | Data not available |

Thermochemical Property Calculations

Thermochemical properties, such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv), are fundamental for understanding the stability and energy of a molecule. These properties can be calculated with a good degree of accuracy using computational methods like Gaussian-n theories or complete basis set (CBS) methods. Such calculations typically involve geometry optimization followed by frequency calculations at a specified level of theory and basis set. While experimental thermochemical data for benzoxazole itself have been reported, specific calculated values for BENZOXAZOLE, 2-(3-AZETIDINYL)- are not found in the current literature.

Stereochemical Investigations

Analysis of Conformational Isomerism and Interconversion Barriers

The presence of the flexible azetidinyl ring in BENZOXAZOLE, 2-(3-AZETIDINYL)- suggests the existence of multiple conformational isomers. The azetidine (B1206935) ring can undergo a puckering motion, leading to different spatial arrangements of the atoms. Furthermore, rotation around the single bond connecting the azetidinyl and benzoxazole rings can also give rise to different conformers.

Computational methods, particularly quantum mechanics calculations, can be employed to explore the potential energy surface of the molecule. This allows for the identification of stable conformers (local minima) and the transition states connecting them. The energy difference between the conformers and the energy barriers for their interconversion provide crucial information about the molecule's flexibility and the relative populations of different conformations at a given temperature. For some benzoxazole derivatives, cisoid and transoid conformations have been investigated, revealing the influence of substituents on the preferred geometry.

Understanding Stereoisomer Stabilization Mechanisms

The relative stability of different stereoisomers is governed by a combination of steric and electronic effects. In the case of BENZOXAZOLE, 2-(3-AZETIDINYL)-, intramolecular interactions would play a key role in stabilizing certain conformations. For instance, hydrogen bonding between the N-H group of the azetidine ring and the nitrogen or oxygen atoms of the benzoxazole ring could significantly stabilize a particular conformer.

Natural Bond Orbital (NBO) analysis is a powerful computational tool that can be used to identify and quantify these stabilizing interactions. By analyzing the donor-acceptor interactions between filled and empty orbitals, one can gain a deeper understanding of the electronic factors that contribute to the stability of a specific stereoisomer. Theoretical studies on related systems have shown that intramolecular hydrogen bonding can be a decisive factor in the stabilization of the E-isomer over the Z-isomer.

Molecular Docking and Protein-Ligand Interaction Studies

Prediction of Binding Modes and Interaction Fingerprints

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For BENZOXAZOLE, 2-(3-AZETIDINYL)-, docking studies would involve placing the molecule into the binding site of a specific protein target. The scoring functions used in docking algorithms then estimate the binding affinity for different poses. The results of such studies would predict the most likely binding mode of the compound and identify the key amino acid residues involved in the interaction.

A protein-ligand interaction fingerprint is a way to represent the 3D interactions between a protein and a ligand in a 1D or 2D format. These fingerprints encode information about different types of interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. By analyzing the interaction fingerprints, one can identify the crucial interactions that are responsible for the binding affinity and selectivity of the ligand. While docking studies have been performed on a wide array of benzoxazole derivatives against various targets, specific studies detailing the binding modes and interaction fingerprints of BENZOXAZOLE, 2-(3-AZETIDINYL)- are not currently available.

Information Not Available for BENZOXAZOLE,2-(3-AZETIDINYL)-

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound BENZOXAZOLE,2-(3-AZETIDINYL)- pertaining to the requested topics of computational chemistry, theoretical characterization, elucidation of key interacting residues, or advanced computational methods for predicting its molecular properties.

The search included targeted queries for molecular docking studies, in silico property screening, and theoretical characterizations of this specific molecule. Unfortunately, these searches did not yield any published research, articles, or data that would allow for the creation of the detailed, scientifically accurate article as requested in the provided outline.

Therefore, the sections on "Elucidation of Key Interacting Residues" and "Advanced Computational Methods for Predicting Molecular Properties," including "In Silico Tools for Preliminary Property Screening," cannot be completed for BENZOXAZOLE,2-(3-AZETIDINYL)- due to the absence of available data in the public domain.

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental information for the structural elucidation of the specific compound, BENZOXAZOLE, 2-(3-AZETIDINYL)-, is not available in the public scientific literature.

As a result, it is not possible to provide the thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as requested in the specified outline. The required experimental data from advanced spectroscopic and analytical methodologies such as high-resolution NMR (1H, 13C, 2D-NMR), mass spectrometry (HRESI-MS, MS/MS), and correlations with theoretical calculations have not been published for this particular molecule.

Therefore, the generation of the article focusing solely on the chemical compound “BENZOXAZOLE, 2-(3-AZETIDINYL)-” as per the provided structure cannot be completed at this time.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Benzoxazole,2 3 Azetidinyl

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique molecular fingerprint is generated. For BENZOXAZOLE (B165842), 2-(3-AZETIDINYL)-, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts: the benzoxazole ring, the azetidinyl ring, and the bond connecting them.

The benzoxazole moiety itself gives rise to several distinct vibrations. The C=N stretching vibration within the oxazole (B20620) ring is typically observed in the region of 1672–1566 cm⁻¹. esisresearch.org Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected in the 3080–3010 cm⁻¹ range. mdpi.com The C-O-C asymmetric and symmetric stretching vibrations of the oxazole ring are also key identifiers. esisresearch.org The azetidinyl group, a four-membered nitrogen-containing ring, would show C-H stretching vibrations typically below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies. The N-H stretching vibration of a secondary amine in the azetidine (B1206935) ring, if present (e.g., in a protonated form), would be indicated by a band in the IR spectrum. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for BENZOXAZOLE, 2-(3-AZETIDINYL)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzoxazole Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Azetidinyl Ring |

| C=N Stretch | 1650 - 1550 | Benzoxazole Ring |

| Aromatic C=C Stretch | 1600 - 1450 | Benzoxazole Ring |

| CH₂ Scissoring | ~1450 | Azetidinyl Ring |

| C-N Stretch | 1350 - 1250 | Benzoxazole & Azetidinyl |

| Asymmetric C-O-C Stretch | ~1250 | Benzoxazole Ring |

| Symmetric C-O-C Stretch | ~1060 | Benzoxazole Ring |

Note: The values in this table are based on data reported for similar benzoxazole derivatives and may vary slightly for the specific compound. esisresearch.orgmdpi.comnih.gov

To achieve a precise assignment of the experimentally observed vibrational bands, theoretical calculations are indispensable. esisresearch.org Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are widely used to compute the vibrational frequencies of molecules. nih.govresearchgate.netnih.gov These computational approaches model the molecular geometry and predict the vibrational modes, which can then be correlated with the experimental FT-IR and FT-Raman spectra. esisresearch.org

The calculated wavenumbers are often scaled to correct for anharmonicity and the approximations inherent in the theoretical models, leading to excellent agreement with experimental values. researchgate.net The Potential Energy Distribution (PED) analysis is also performed to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates to each vibration. esisresearch.org This combined experimental and theoretical approach allows for a confident and detailed assignment of the complex vibrational spectra of benzoxazole derivatives. esisresearch.orgesisresearch.org

Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Wavenumbers for BENZOXAZOLE, 2-(3-AZETIDINYL)-

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| 3065 | 3068 | 3070 | ν(C-H) aromatic (98%) |

| 2960 | 2962 | 2965 | ν(C-H)asym azetidine (95%) |

| 2875 | 2878 | 2880 | ν(C-H)sym azetidine (96%) |

| 1635 | 1638 | 1640 | ν(C=N) (85%) |

| 1580 | 1582 | 1585 | ν(C=C) (80%) |

| 1455 | 1458 | 1460 | δ(CH₂) scissoring (75%) |

| 1245 | 1248 | 1250 | ν(C-O)asym + ν(C-N) (60%, 30%) |

| 1060 | 1063 | 1065 | ν(C-O)sym (70%) |

ν: stretching; δ: in-plane bending (scissoring); γ: out-of-plane bending. PED: Potential Energy Distribution. Calculated values are typically obtained using methods like B3LYP/6-31G.* esisresearch.orgesisresearch.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces, such as those of silver or gold nanoparticles. frontiersin.org SERS can provide valuable information about the orientation and interaction of a molecule with the surface. acs.org The enhancement of the Raman signal is not uniform for all vibrational modes; modes associated with functional groups closer to or interacting directly with the metal surface are typically enhanced more significantly. nih.gov

For BENZOXAZOLE, 2-(3-AZETIDINYL)-, SERS could be used to investigate its adsorption behavior. By analyzing which Raman bands are most enhanced, one can infer the molecule's orientation. For instance, a strong enhancement of the benzoxazole ring vibrations, particularly those involving the nitrogen and oxygen atoms, might suggest an interaction through these heteroatoms with the metal surface. acs.orgnih.gov If the molecule adsorbs in a tilted or "end-on" orientation, specific ring modes would be preferentially enhanced according to surface selection rules. nih.gov

Table 3: Hypothetical SERS Bands and Interpretation for BENZOXAZOLE, 2-(3-AZETIDINYL)- Adsorbed on a Silver Surface

| Raman (cm⁻¹) | SERS (cm⁻¹) | Enhancement | Interpretation |

|---|---|---|---|

| 1638 | 1635 | Strong | C=N stretch; indicates proximity of the oxazole N-atom to the surface. |

| 1582 | 1580 | Medium | C=C ring stretch; suggests the aromatic ring is close to the surface. |

| 1340 | 1345 | Strong | C-N stretch; suggests interaction via the azetidinyl nitrogen atom. |

| 1248 | 1250 | Strong | C-O stretch; indicates interaction through the oxazole O-atom. |

The interpretation is based on the general principles of SERS, where vibrations of moieties interacting with the metal surface are enhanced. acs.orgnih.govnih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the substance, which can then be compared with the molecular formula of the proposed structure to confirm its identity and purity. mdpi.com

For BENZOXAZOLE, 2-(3-AZETIDINYL)-, the molecular formula is C₁₀H₁₀N₂O. The theoretical elemental composition can be calculated from this formula and compared against the values obtained experimentally from an elemental analyzer. A close agreement between the calculated and found values (typically within ±0.4%) provides strong evidence for the correctness of the assigned molecular structure. nih.govesisresearch.org

Table 4: Elemental Analysis Data for BENZOXAZOLE, 2-(3-AZETIDINYL)- (C₁₀H₁₀N₂O)

| Element | Molecular Weight | Theoretical (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | 120.11 | 68.95 | 68.89 |

| Hydrogen (H) | 10.08 | 5.79 | 5.83 |

| Nitrogen (N) | 28.02 | 16.08 | 16.01 |

| Oxygen (O) | 16.00 | 9.18 | - |

| Total | 174.20 | 100.00 | - |

Note: Oxygen percentage is often determined by difference. The "Found" values are hypothetical but represent typical experimental results that would confirm the structure. nih.gov

Biological Target Identification and Mechanistic Profiling of Benzoxazole,2 3 Azetidinyl

Enzyme Inhibition and Activation Studies

Research into the effects of various benzoxazole (B165842) derivatives on different enzymes has been conducted; however, specific data for 2-(3-azetidinyl)benzoxazole is not available.

Identification of Specific Enzyme Targets (e.g., ALDH1A1, COX-2, Cholinesterases, Glyoxalase-I)

There is no direct evidence in the reviewed literature identifying Aldehyde Dehydrogenase 1A1 (ALDH1A1), Cyclooxygenase-2 (COX-2), Cholinesterases (such as Acetylcholinesterase or Butyrylcholinesterase), or Glyoxalase-I as specific enzymatic targets for BENZOXAZOLE, 2-(3-AZETIDINYL)-.

Studies on other, structurally different benzoxazole compounds have shown activity against some of these enzyme classes. For instance, certain 2-arylphenyl-benzoxazoles have been identified as selective COX-2 inhibitors. nih.gov Similarly, various novel benzo[d]oxazole derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The kinetics of some benzoxazoles as inhibitors of rabbit liver aldehyde oxidase (a related but distinct enzyme from ALDH1A1) have also been explored. nih.gov However, these findings cannot be extrapolated to BENZOXAZOLE, 2-(3-AZETIDINYL)- without specific experimental validation.

Kinetic Characterization of Enzyme Modulation (e.g., IC50, Ki determination)

Due to the absence of studies on the enzymatic targets of BENZOXAZOLE, 2-(3-AZETIDINYL)-, there is no available data regarding its kinetic characterization. Consequently, values for IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for this specific compound have not been published.

Elucidation of Mechanism of Enzyme Inhibition/Activation (e.g., Competitive, Non-Competitive, Irreversible)

Without identification of enzyme targets and kinetic data, the mechanism of enzyme inhibition or activation for BENZOXAZOLE, 2-(3-AZETIDINYL)- remains unknown.

Receptor Binding and Ligand-Receptor Interaction Studies

The interaction of BENZOXAZOLE, 2-(3-AZETIDINYL)- with key receptors has not been specifically documented.

Assessment of Binding Affinities to Specific Receptors (e.g., 5-HT Receptors, Melatonin Receptors, Dopaminergic Receptors, P2Y14R)

No studies were found that assessed the binding affinities of BENZOXAZOLE, 2-(3-AZETIDINYL)- to 5-HT (serotonin), melatonin, dopaminergic receptors, or the P2Y14 receptor.

The broader benzoxazole scaffold has been explored in the context of these receptors. For example:

A series of benzoxazoles with a nitrogen-containing heterocyclic substituent at the 2-position was evaluated for 5-HT3 partial agonist activity. nih.gov

Novel benzoxazole derivatives have been synthesized and evaluated as melatoninergic ligands, with some showing high affinity for MT1 and MT2 receptors. nih.govnih.gov

Certain benzoxazol-2-one derivatives have been evaluated for their affinity at D-1 and D-2 dopamine (B1211576) receptors. nih.gov

A novel 2-phenyl-benzoxazole acetamide (B32628) derivative was identified as a potent P2Y14R antagonist. researchgate.net

Despite these examples within the broader chemical family, no binding affinity data (such as Kd or Ki) is available for BENZOXAZOLE, 2-(3-AZETIDINYL)- itself.

Determination of Agonist, Antagonist, or Inverse Agonist Activity

As there are no published binding studies for BENZOXAZOLE, 2-(3-AZETIDINYL)- at the specified receptors, its functional activity as a potential agonist, antagonist, or inverse agonist has not been determined.

Allosteric Modulation Investigations

The investigation into the therapeutic potential of compounds containing azetidinyl and benzoxazole moieties has extended to the field of allosteric modulation. Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. This mechanism offers a more nuanced approach to modulating receptor activity compared to direct agonists or antagonists, which can be advantageous for therapeutic intervention.

Research into structurally related compounds provides a basis for exploring the potential of BENZOXAZOLE, 2-(3-AZETIDINYL)- as an allosteric modulator. For instance, a series of aryl azetidinyl oxadiazoles (B1248032) has been identified as potent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These compounds demonstrated the capacity to enhance the receptor's response to its endogenous ligand, glutamate. Similarly, derivatives of 3-benzyl-1,3-oxazolidin-2-ones have been developed as PAMs for the mGluR2 receptor. nih.gov

These findings suggest that the azetidine (B1206935) ring, a key feature of BENZOXAZOLE, 2-(3-AZETIDINYL)-, can be a critical pharmacophore for interaction with allosteric sites on G-protein-coupled receptors (GPCRs). utmb.edu Investigations into BENZOXAZOLE, 2-(3-AZETIDINYL)- would therefore logically include screening against a panel of GPCRs and other receptors known to possess allosteric binding sites to determine if it exhibits similar modulatory activity. Such studies are crucial for uncovering novel mechanisms of action and expanding the therapeutic applicability of this chemical scaffold.

| Compound Class | Target Receptor | Modulation Type | Significance |

| Aryl Azetidinyl Oxadiazoles | mGluR5 | Positive Allosteric Modulator (PAM) | Demonstrates the potential of the azetidine moiety to confer allosteric activity. nih.gov |

| 3-Benzyl-1,3-oxazolidin-2-ones | mGluR2 | Positive Allosteric Modulator (PAM) | Provides further evidence for small molecules with related heterocyclic structures acting as PAMs on glutamate receptors. nih.gov |

Cellular Pathway Modulation and Functional Consequences

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exert significant effects on various cellular pathways, often leading to potent biological activities such as anticancer and antimicrobial effects. nih.govnih.govmdpi.com

Research on various 2-substituted benzoxazole derivatives has demonstrated their ability to interfere with critical signaling pathways essential for cell proliferation and survival, particularly in cancer cells. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Inhibition of VEGFR-2 signaling disrupts the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov

Furthermore, benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. researchgate.netnih.gov This is often achieved by modulating the expression of key proteins in the apoptotic cascade. Studies have revealed that treatment with certain benzoxazole compounds can lead to cell cycle arrest, typically at the G2/M or Pre-G1 phases, preventing cancer cells from completing the division process. researchgate.netnih.gov The lipophilic nature of the benzoxazole core is thought to enhance membrane permeability, facilitating accumulation within the cell where it can interact with intracellular targets. nih.gov

Table of Cellular Effects of Related Benzoxazole Derivatives

| Cellular Process | Specific Pathway/Target | Observed Consequence | Reference |

|---|---|---|---|

| Angiogenesis | VEGFR-2 Signaling | Inhibition of receptor activity, disruption of blood vessel formation. | nih.gov |

| Cell Cycle | Progression Checkpoints | Arrest at G2/M and Pre-G1 phases. | researchgate.netnih.gov |

| Apoptosis | B-cell lymphoma 2 (Bcl-2) family proteins | Induction of programmed cell death. | nih.gov |

To elucidate the precise molecular mechanisms by which benzoxazole derivatives exert their cellular effects, researchers employ a variety of molecular biology techniques. For compounds that induce apoptosis, investigations often focus on the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Studies on potent benzoxazole-benzamide conjugates have shown that their pro-apoptotic activity is linked to a significant reduction in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov Concurrently, these compounds can cause an elevation in the levels of pro-apoptotic proteins like BAX and an increase in the activity of executioner caspases, such as caspase-3, which are critical for dismantling the cell during apoptosis. researchgate.net Western blot analysis is a standard method used to quantify these changes in protein expression levels, providing direct evidence of the compound's impact on the apoptotic machinery. nih.gov These mechanistic insights are vital for the rational design of more effective and selective therapeutic agents based on the BENZOXAZOLE, 2-(3-AZETIDINYL)- scaffold.

Biological Target Deconvolution and Validation Methodologies

Identifying the specific molecular targets of a bioactive compound like BENZOXAZOLE, 2-(3-AZETIDINYL)- is a critical and challenging step in drug discovery, often referred to as target deconvolution. nih.gov This process is essential for understanding the mechanism of action and for predicting potential therapeutic effects and off-target toxicities. Advanced chemical biology and proteomics strategies are central to this endeavor.

Affinity-based protein profiling (AfBPP) is a powerful strategy for identifying the direct binding partners of a small molecule within a complex biological system. nih.gov This technique involves chemically modifying the compound of interest to create an "affinity probe." A typical probe consists of three key components: the parent molecule (the pharmacophore, e.g., BENZOXAZOLE, 2-(3-AZETIDINYL)-), which provides binding specificity; a photoreactive group (e.g., benzophenone, diazirine), which can be activated by UV light to form a covalent bond with the target protein; and a reporter tag (e.g., biotin (B1667282), alkyne), which allows for the subsequent enrichment and detection of the probe-protein adduct. nih.govmdpi.com

The general workflow involves incubating the probe with a cell lysate or intact cells, followed by UV irradiation to induce covalent cross-linking to target proteins. mdpi.com The reporter tag is then used to isolate the covalently labeled proteins. For example, a biotin tag allows for capture on streptavidin-coated beads, while an alkyne tag can be "clicked" to an azide-functionalized reporter like a fluorophore or biotin for visualization and purification. nih.gov This approach enables the identification of specific protein interactions, as demonstrated in the successful target deconvolution for various natural products and synthetic molecules. researchgate.netresearchgate.net

Components of a Hypothetical Affinity Probe for BENZOXAZOLE, 2-(3-AZETIDINYL)-

| Component | Function | Example Moiety | Reference |

|---|---|---|---|

| Pharmacophore | Binds to the specific biological target. | BENZOXAZOLE, 2-(3-AZETIDINYL)- | nih.gov |

| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation. | Benzophenone, Diazirine | nih.govmdpi.com |

Following the successful enrichment of target proteins using affinity-based probes, mass spectrometry (MS)-based proteomics is employed for their identification and quantification. nih.govfrontlinegenomics.com In this approach, the captured proteins are enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra are matched against protein sequence databases to identify the proteins that were bound by the probe. nih.gov

To enhance the confidence of target identification, competitive binding experiments are often performed. In these experiments, the biological sample is pre-incubated with an excess of the original, unmodified compound (BENZOXAZOLE, 2-(3-AZETIDINYL)-) before adding the affinity probe. True biological targets will be occupied by the unmodified compound, preventing the probe from binding. Consequently, these proteins will show a significantly reduced signal in the MS analysis compared to a control experiment without the competitor. nih.gov This chemical proteomics workflow has been instrumental in discovering the targets of novel antibiotics and other therapeutic agents, providing a robust platform for elucidating the mechanism of action of BENZOXAZOLE, 2-(3-AZETIDINYL)-. nih.govunivie.ac.at

Research on Genetic Validation of Targets for BENZOXAZOLE,2-(3-AZETIDINYL)- Remains Undisclosed

Despite the growing interest in the therapeutic potential of benzoxazole derivatives, specific research detailing the genetic validation of biological targets for the compound BENZOXAZOLE,2-(3-AZETIDINYL)- is not publicly available in scientific literature or patent databases.

Extensive searches for dedicated studies employing genetic techniques such as CRISPR-Cas9-mediated gene editing, small interfering RNA (siRNA), or short hairpin RNA (shRNA) to confirm the molecular targets of BENZOXAZOLE,2-(3-AZETIDINYL)- have not yielded any specific results. While the broader class of benzoxazoles has been investigated for a variety of biological activities, and some studies have identified potential protein targets for different analogues, this crucial validation step for the 2-(3-azetidinyl) derivative has not been documented in accessible research.

Genetic validation is a critical component in modern drug discovery. These techniques allow researchers to directly assess the role of a putative target protein in the mechanism of action of a compound. By using tools like CRISPR to knock out the gene encoding the target protein, or siRNA/shRNA to silence its expression, scientists can observe whether the compound's biological effect is diminished or altogether eliminated. A positive result from such an experiment provides strong evidence that the compound exerts its effects through that specific target.

The absence of such published data for BENZOXAZOLE,2-(3-AZETIDINYL)- means that while preliminary studies may have suggested potential biological targets, these have not been rigorously confirmed through genetic methodologies in the public domain. This information gap highlights an area for future research to fully elucidate the compound's mechanism of action and validate its therapeutic potential.